molecular formula C9H10N4O B1420121 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1097788-54-9

5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1420121
CAS No.: 1097788-54-9
M. Wt: 190.2 g/mol
InChI Key: YZHUOSZIGGMOJL-UHFFFAOYSA-N
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Description

Key structural attributes:

  • Aromaticity : Enhances stability and enables π-π stacking interactions with biological targets.
  • Electron-rich sites : Nitrogen atoms at positions 1 (imidazole) and 3 (pyridine) facilitate hydrogen bonding and coordination chemistry.
  • Substituent compatibility : Methyl, halogens, and functionalized side chains are frequently incorporated without disrupting ring conjugation.

Table 1 : Common functionalizations in imidazo[1,2-a]pyridine derivatives

Position Typical Substituents Impact on Properties
2 Carboxamide, carbohydrazide Enhances hydrogen-bonding capacity
3 Methyl, aryl groups Modulates lipophilicity
5 Methyl, halogens Influences electron density

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-3-2-4-8-11-7(5-13(6)8)9(14)12-10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHUOSZIGGMOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Promoted Synthesis in Aqueous Media

Study Highlights:

  • Iodine acts as a Lewis acid catalyst promoting the cyclization of methylimidazopyridine derivatives with hydrazides.
  • The reaction proceeds efficiently in water, often under mild conditions (40–80°C).
  • Surfactants like sodium dodecyl sulfate (SDS) enhance yields and substrate scope.

Research Data (from recent ACS Omega publication):

Entry Reagents Catalyst Surfactant Conditions Yield (%) Reference
1 Methylimidazopyridine + hydrazide Iodine (30 mol%) SDS (10 mol%) 40°C, 8 h 89 Present study
2 Same + NH4Cl Iodine (30 mol%) SDS Room temp, 4 h 70 Present study

This method demonstrates high efficiency, environmental friendliness, and scalability, including gram-scale synthesis of pharmaceuticals like zolimidine.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates cyclization, reducing reaction times to minutes.
  • Typically involves heating methylimidazopyridine with hydrazides in water or ethanol.
  • Yields are comparable or superior to conventional heating.

Multicomponent and Tandem Reactions

Advanced synthetic strategies involve multicomponent reactions (MCRs) that combine methylimidazopyridines, hydrazides, and other reagents in one-pot processes:

  • These methods often employ catalysts such as copper salts or organocatalysts.
  • They allow rapid assembly of the carbohydrazide scaffold with diverse substituents.

Research Example:
A recent review highlights the use of oxidative coupling and tandem reactions to synthesize imidazo[1,2-a]pyridines with carbohydrazide functionalities, often under mild conditions with high atom economy.

Summary of Key Data and Trends

Preparation Method Solvent Catalyst Conditions Yield Range Advantages
Hydrazide condensation Ethanol, DMSO Acid (acetic) 80–120°C, 4–8 h 65–85% Widely used, straightforward
Iodine-promoted aqueous Water Iodine (30 mol%) 40–80°C, 8 h 70–89% Environmentally friendly, scalable
Microwave-assisted Water/ethanol None or minimal 5–20 min 75–90% Fast, energy-efficient
Multicomponent reactions Various Metal or organocatalysts Room temp to 100°C 60–85% High diversity, atom economy

Research Findings and Notes

  • Environmental Impact: The iodine-promoted aqueous method stands out for its green chemistry credentials, avoiding hazardous solvents and catalysts.
  • Substrate Scope: Both electron-donating and withdrawing groups on the pyridine and hydrazide components are tolerated.
  • Scalability: The methods have been successfully scaled to gram quantities, demonstrating potential for pharmaceutical manufacturing.
  • Mechanistic Insights: The key step involves oxidative cyclization facilitated by iodine, with the formation of a Schiff base intermediate, followed by aromatization.

Scientific Research Applications

Chemistry

5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as a building block in organic synthesis. It is utilized in the development of new materials and as a precursor for various chemical transformations.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
  • Anticancer Properties : Preclinical studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, such as breast (MCF-7) and colon (HT-29) cancer cells. Its action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Medicine

The compound is being investigated for its potential role in drug development. Its interaction with specific molecular targets suggests it may be useful in treating diseases such as cancer and infections.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
  • Cytotoxic Evaluation : In vitro assays showed that this compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazideSimilar core structureAnticancer activity
2-Methylimidazo[1,2-a]pyridineRelated heterocyclic compoundAntimicrobial properties

This table illustrates how this compound stands out among similar compounds due to its unique functional groups and specific biological activities.

Comparison with Similar Compounds

Table 1: Comparison of Methyl-Substituted Imidazopyridine Derivatives

Compound Name CAS Number Purity (%) Key Functional Group Notable Application
5-Methylimidazo[...]-carbohydrazide 1097788-54-9 98 Carbohydrazide Anticancer research
7-Methylimidazo[...]-carbohydrazide 439111-38-3 98 Carbohydrazide Click chemistry
Ethyl 5-methylimidazo[...]-carboxylate 88751-06-8 N/A Ester Synthetic intermediate

Table 2: Cytotoxic Activity of Selected Derivatives

Compound Series Substituent Type IC₅₀ (μM) – MCF-7 IC₅₀ (μM) – HT-29
7a–e Aryl hydrazone 12–45 18–50
11a–e Triazole-linked benzyl 9–32 8–28

Reactivity with N-Chlorosuccinimide (NCS)

5-Methylimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups at the 3-position show divergent reactivity with NCS:

  • Ethyl 5-methylimidazo[...]-3-carboxylate undergoes chlorination at the methyl group to yield ethyl 5-(chloromethyl)imidazo[...]-3-carboxylate (83% yield) .
  • Analogous compounds lacking the methyl group or with different substituents (e.g., nitro, chlorine) produce ipso-substitution products or ring-opened derivatives .

Physicochemical Properties

  • LogP and Solubility : The carbohydrazide group in 5-methylimidazo[...]-2-carbohydrazide increases polarity (PSA = 61.38 Ų) compared to its ester analog (PSA = 54.60 Ų), enhancing aqueous solubility .
  • Thermal Stability : Melting points for triazole-containing derivatives (e.g., 11a) range from 150–152°C, higher than hydrazone derivatives due to hydrogen bonding interactions .

Biological Activity

5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H10_10N4_4O and a molecular weight of approximately 190.2 g/mol. Its structure includes a methyl group at the 5-position of the imidazopyridine ring and a carbohydrazide moiety, which contributes to its reactivity and biological properties.

The primary target of this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds to critical residues, specifically Lys627 and Asp836 , inhibiting PDGFRA activity. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are vital for cell proliferation, survival, and migration .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound has shown promising results with IC50_{50} values indicating effective inhibition of cell growth.
  • Colon Cancer (HT-29) : Similar cytotoxic effects have been observed in this cell line .

The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the aforementioned signaling pathway disruptions.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:

  • Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal : Exhibited activity against common fungal strains .

Research Findings and Case Studies

Recent studies have expanded on the biological activities of this compound:

StudyFindings
BenchChem Study Demonstrated cytotoxicity against MCF-7 and HT-29 cell lines.
PMC Research Evaluated various derivatives showing enhanced cytotoxicity with lower IC50_{50} values.
Acta Chemica Slovaca Reported antimicrobial activities against multiple microbial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, stability under acidic conditions may limit its efficacy in certain environments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carbohydrazide, and how do reaction conditions influence yield?

  • The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, with microwave-assisted methods improving efficiency . Key parameters include solvent selection (e.g., methanol/water mixtures), temperature control (e.g., 120°C for cyclization), and catalysts like trifluoroacetic acid. Yields range from 55% to 67%, depending on substituent reactivity and purification protocols .

Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?

  • ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing hydrazide NH peaks (~8–10 ppm) and methyl group signals . IR spectroscopy confirms carbonyl (C=O, ~1720 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups . HRMS validates molecular weight and isotopic patterns .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antimicrobial activity is assessed via broth microdilution (MIC values against bacterial/fungal strains) . Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ determination) . Computational docking predicts interactions with targets like DNA topoisomerases or microbial enzymes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for target binding?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. For imidazopyridines, electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites . Solvent effects (PCM models) refine binding energy predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. HPLC purity validation (>98%) and dosage standardization (µM vs. mg/mL) are critical . Comparative studies using isogenic cell lines or genetically modified pathogens isolate target-specific effects .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization and stability?

  • Hirshfeld surface analysis quantifies intermolecular interactions in crystal lattices. For imidazopyridines, C–H···O/N hydrogen bonds and aromatic stacking dominate, with methyl groups contributing to van der Waals stabilization . Thermal gravimetry (TGA) assesses stability under stress conditions (e.g., 25–300°C) .

Q. What advanced functionalization methods enable selective derivatization of the hydrazide moiety?

  • Nucleophilic acyl substitution : React with alkyl/aryl halides under NaH to form acylated derivatives .
  • Oxidation/Reduction : KMnO₄ oxidizes hydrazides to carboxylic acids; Pd/C-catalyzed hydrogenation reduces nitro groups to amines without affecting the core .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings for enhanced solubility .

Methodological Considerations

Q. How to design controlled experiments for assessing structure-activity relationships (SAR)?

  • Step 1 : Synthesize analogues with systematic substitutions (e.g., –CH₃ → –CF₃, –Cl) .
  • Step 2 : Profile physicochemical properties (LogP, pKa) via HPLC and potentiometry .
  • Step 3 : Corrogate biological data (e.g., IC₅₀, MIC) with electronic descriptors (Hammett σ constants) to identify pharmacophores .

Q. What are best practices for handling spectroscopic data inconsistencies?

  • NMR : Use deuterated solvents (DMSO-d₆, CDCl₃) to avoid peak splitting. Confirm assignments via 2D experiments (COSY, HSQC) .
  • IR : Dry samples thoroughly to eliminate water interference (~1640 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

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